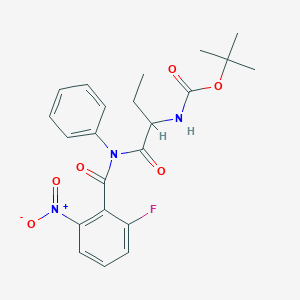(R)-tert-butyl (1-(2-fluoro-6-nitro-N-phenylbenzamido)-1-oxobutan-2-yl)carbamate
CAS No.:
Cat. No.: VC18741492
Molecular Formula: C22H24FN3O6
Molecular Weight: 445.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C22H24FN3O6 |
|---|---|
| Molecular Weight | 445.4 g/mol |
| IUPAC Name | tert-butyl N-[1-(N-(2-fluoro-6-nitrobenzoyl)anilino)-1-oxobutan-2-yl]carbamate |
| Standard InChI | InChI=1S/C22H24FN3O6/c1-5-16(24-21(29)32-22(2,3)4)19(27)25(14-10-7-6-8-11-14)20(28)18-15(23)12-9-13-17(18)26(30)31/h6-13,16H,5H2,1-4H3,(H,24,29) |
| Standard InChI Key | MVGXHIWNOAUFLP-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C(=O)N(C1=CC=CC=C1)C(=O)C2=C(C=CC=C2F)[N+](=O)[O-])NC(=O)OC(C)(C)C |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
(R)-tert-Butyl (1-(2-fluoro-6-nitro-N-phenylbenzamido)-1-oxobutan-2-yl)carbamate features a complex scaffold integrating multiple functional groups:
-
A tert-butyloxycarbonyl (Boc) protecting group at the carbamate moiety.
-
A 2-fluoro-6-nitro-N-phenylbenzamido substituent, providing electron-withdrawing and steric effects.
-
A butan-2-yl backbone with an (R)-configured stereocenter, critical for biological activity .
The molecular formula is C₃₁H₃₁FN₄O₆, with a calculated molecular weight of 586.60 g/mol. The compound’s IUPAC name reflects its stereochemistry:
(R)-tert-butyl 1-(2-fluoro-6-nitro-N-phenylbenzamido)-1-oxobutan-2-ylcarbamate .
Stereochemical Significance
The (R) configuration at the butan-2-yl position ensures proper spatial orientation for downstream reactions in idelalisib synthesis. Epimerization at this center diminishes pharmacological efficacy, necessitating strict stereocontrol during manufacturing .
Synthesis and Characterization
Synthetic Pathways
The compound is synthesized via a multi-step sequence outlined in patent WO2016108206A2 :
Step 1: Amidation Reaction
2-Fluoro-6-nitrobenzoic acid reacts with thionyl chloride to form the corresponding acyl chloride, which is subsequently treated with aniline to yield 2-fluoro-6-nitro-N-phenylbenzamide.
Step 2: Carbamate Formation
The benzamide intermediate couples with (R)-tert-butyl (1-amino-1-oxobutan-2-yl)carbamate in the presence of triethylamine (base) and dichloromethane (solvent) at 20–25°C. This step introduces the Boc-protected amine group .
Key Reaction Parameters
| Parameter | Value/Range |
|---|---|
| Temperature | 10–40°C |
| Solvent | Dichloromethane |
| Base | Triethylamine |
| Reaction Time | 4–6 hours |
Purification and Analysis
Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) and characterized by:
-
¹H NMR (CDCl₃): δ 8.21 (d, J=8.4 Hz, 1H, Ar-H), 7.65–7.45 (m, 5H, Ph-H), 5.12 (q, J=6.8 Hz, 1H, CH), 1.43 (s, 9H, Boc-CH₃) .
-
HPLC: >98% purity (C18 column, acetonitrile/water gradient) .
Applications in Pharmaceutical Synthesis
Role in Idelalisib Production
The compound serves as a precursor in the synthesis of idelalisib (PI3Kδ inhibitor), a drug for chronic lymphocytic leukemia and indolent non-Hodgkin lymphoma .
Mitsunobu Reaction
The (R)-configured intermediate undergoes a Mitsunobu reaction with 6-chloro-9H-purine derivatives, facilitated by diethyl azodicarboxylate (DEAD) and triphenylphosphine, to install the purine moiety .
Critical Quality Attributes
As a reference standard (LGC MM3624.07-0025), the compound aids in quantifying process-related impurities during idelalisib manufacturing, including:
-
Diastereomeric Byproducts: Resulting from incomplete stereochemical control.
-
Nitro Reduction Products: Formed under reductive conditions .
Analytical and Regulatory Considerations
Stability Profile
The compound is hygroscopic and requires storage at 2–8°C under nitrogen. Degradation pathways include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume